molecular formula C19H21F2N3O2 B12240862 N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B12240862
M. Wt: 361.4 g/mol
InChI Key: BJTOUGASPFZCLW-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a compound of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the difluorophenyl and pyridinyl ether groups. Common reagents used in these reactions include various halogenated intermediates, coupling agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions and cellular pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and difluorophenyl-substituted molecules, such as:

  • N-(2,6-difluorophenyl)piperidine-1-carboxamide
  • 3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

Uniqueness

N-(2,6-difluorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over similar molecules in terms of selectivity, potency, and versatility.

Properties

Molecular Formula

C19H21F2N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide

InChI

InChI=1S/C19H21F2N3O2/c1-13-10-15(7-8-22-13)26-12-14-4-3-9-24(11-14)19(25)23-18-16(20)5-2-6-17(18)21/h2,5-8,10,14H,3-4,9,11-12H2,1H3,(H,23,25)

InChI Key

BJTOUGASPFZCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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